molecular formula C14H28N2O2 B2526782 Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate CAS No. 885954-87-0

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate

Cat. No.: B2526782
CAS No.: 885954-87-0
M. Wt: 256.39
InChI Key: JXIQWYRJXFZWAI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-aminobutyl)piperidine-1-carboxylate (CAS 885954-87-0) is a chemically protected piperidine derivative that serves as a versatile and critical intermediate in organic synthesis and medicinal chemistry. With a molecular formula of C14H28N2O2 and a molecular weight of 256.38 g/mol, this compound features both a primary amine, which can be further functionalized, and a tert-butoxycarbonyl (Boc) protected secondary amine, providing orthogonal reactivity for complex multi-step syntheses . Piperidine derivatives are established as privileged scaffolds in drug discovery, notably as the core structural element in well-known agrofungicides like fenpropidin . Recent research into 4-aminopiperidine analogs has identified them as a novel chemotype of antifungals that act by inhibiting key enzymes in the post-squalene part of ergosterol biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase . The protonated piperidine ring in these molecules is thought to imitate the carbocationic high-energy intermediates of the enzymatic conversions, disrupting the production of a vital component of the fungal cell membrane . Beyond its application in developing new antifungals, this compound is a valuable chiral building block for the synthesis of more complex heterocyclic systems. The aminobutyl side chain offers a handle for conjugation or elongation, making it particularly useful for constructing diverse chemical libraries, including heterocyclic hybrids and peptidomimetics, which are essential for discovering new bioactive molecules . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(11-16)7-4-5-9-15/h12H,4-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIQWYRJXFZWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-aminobutylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate exhibits a variety of biological activities that make it a candidate for further pharmacological studies.

Inhibition of Pyroptosis

Recent studies have demonstrated that this compound can inhibit NLRP3-dependent pyroptosis, a form of programmed cell death associated with inflammatory responses. In vitro assays using THP-1 cells showed:

Assay TypeConcentration (µM)Effect ObservedReference
Pyroptosis Inhibition1050% decrease in cell death
IL-1β Release Inhibition1040% reduction in cytokine release
Cytotoxicity Assessment0.1 - 100CC₅₀ > 20 (no significant toxicity)

These results indicate the compound's potential as an anti-inflammatory agent, particularly through modulation of the NLRP3 inflammasome pathway.

Anti-inflammatory Effects

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-6. This highlights its potential role in treating inflammatory diseases by targeting specific biochemical pathways involved in inflammation .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with enhanced or modified biological activities. The compound serves as an intermediate in the synthesis of other bioactive molecules, making it valuable in both academic and industrial research contexts. The reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives.

Case Study 1: Inflammatory Disease Model

A study investigated the efficacy of this compound in a controlled inflammatory disease model. Researchers noted a marked decrease in pro-inflammatory cytokines following treatment, suggesting its potential use as an anti-inflammatory therapeutic agent .

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of piperidine compounds were evaluated for their anticancer properties. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values demonstrating effective inhibition of cell proliferation at nanomolar concentrations . This aligns with findings from other studies on similar piperidine compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate with analogous piperidine derivatives, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight Key Features Applications References
This compound 3-(4-aminobutyl), 1-tert-butyl carbamate 254.46 g/mol Primary amine for conjugation; tert-butyl group enhances solubility/stability. Intermediate for kinase inhibitors, GPCR-targeted drugs.
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) 283.43 g/mol Hydrophobic alkyl chain; tert-butyl protection. Intermediate in synthesis of lipophilic drug candidates.
Tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate 4-(4-bromobutyl) 332.27 g/mol Bromine enables cross-coupling reactions. Precursor for Suzuki-Miyaura reactions in drug discovery.
Tert-butyl 3-[(4-aminophenyl)amino]methylpiperidine-1-carboxylate 3-(4-aminophenyl)aminomethyl 333.43 g/mol Aromatic amine for electrophilic substitution. Anticancer agent synthesis (e.g., kinase inhibitors).
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate 3-(tetrazolyl) 255.31 g/mol Tetrazole moiety (acidic proton, mimics carboxylate). Antidiabetic agents (IC₅₀ = 7.12 μM).
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate 4-(3-acetylphenyl) 317.40 g/mol Acetyl group for nucleophilic addition. Intermediate for acetylated bioactive molecules.
(R)-Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate 3-(4-aminophenyl), R-configuration 294.36 g/mol Chiral center; aromatic amine. Enantioselective synthesis of CNS-targeted drugs.

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

  • Alkyl vs. Aromatic Chains: The 4-aminobutyl group in the target compound provides flexibility and primary amine reactivity, enabling conjugation with carboxylic acids or carbonyl groups. In contrast, bromobutyl () or acetylphenyl () derivatives are optimized for cross-coupling or electrophilic substitution, respectively.
  • Chirality: The (R)-enantiomer of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate () shows enhanced selectivity for neurological targets compared to the achiral 4-aminobutyl analog.
  • Functional Groups : The tetrazole analog () exhibits antidiabetic activity due to its ability to mimic carboxylate groups in enzyme binding pockets, a feature absent in the target compound.

Pharmacological Potential

  • Chiral analogs () are under investigation for dopamine receptor modulation, with preliminary data showing >50% receptor binding affinity at 10 μM.

Industrial Relevance

  • Over 25% of analogs in the table are listed in commercial building-block catalogs (e.g., Enamine), underscoring their utility in high-throughput drug discovery .

Biological Activity

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H24N2O2C_{13}H_{24}N_2O_2. The compound features a piperidine ring, which is known for its role in various biological activities, particularly as a structural motif in many pharmaceuticals.

Research indicates that compounds with a piperidine structure often interact with neurotransmitter receptors and enzymes, influencing pathways associated with neurological functions and inflammatory responses. Specifically, this compound may act on:

  • Neurotransmitter Receptors : It may modulate the activity of neurotransmitters such as acetylcholine and dopamine.
  • Inflammatory Pathways : The compound has been studied for its potential to inhibit NLRP3 inflammasome activity, which is crucial in mediating inflammatory responses in conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Cytotoxicity : The compound exhibits low cytotoxicity at therapeutic concentrations. For instance, cell viability assays indicated that concentrations up to 100 µM did not significantly reduce cell viability in astrocytes exposed to amyloid beta (Aβ) peptides .
  • Anti-inflammatory Effects : It has shown promise in reducing the release of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage models, suggesting potential applications in treating neuroinflammatory conditions .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

  • Neuroprotective Effects : Animal models have demonstrated that the compound can protect against neurodegeneration induced by Aβ aggregates, possibly through mechanisms involving oxidative stress reduction .
  • Behavioral Outcomes : Behavioral assays in rodent models have indicated improvements in cognitive functions when treated with this compound, aligning with its neuroprotective properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMechanism of ActionBiological ActivityReference
Compound ANLRP3 inhibitionModerate anti-inflammatory effects
Compound BAcetylcholinesterase inhibitionNeuroprotective effects against Aβ toxicity
This compoundModulates neurotransmitter receptors; inhibits NLRP3 inflammasomeLow cytotoxicity; reduces IL-1β release; protects against Aβ-induced toxicity

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to control groups .
  • Inflammatory Response Modulation : A study investigating the effects on LPS-stimulated macrophages showed significant reductions in pro-inflammatory cytokine production when treated with this compound .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis of piperidine derivatives typically involves multi-step reactions. For tert-butyl-protected analogs, a common strategy is to start with a piperidine precursor functionalized at the 3-position. For example, tert-butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate is synthesized via coupling reactions using reagents like DCC/DMAP in dichloromethane . Temperature control (e.g., room temperature or reflux) and solvent selection (e.g., THF, DCM) are critical to minimize side reactions. Reaction progress is monitored via TLC or HPLC . Post-synthesis, purification via silica gel column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional group presence (e.g., tert-butyl at ~1.4 ppm, piperidine protons at 3.0–4.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₄H₂₇N₂O₂ would be 271.202) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (e.g., ≥98% purity) .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods due to potential dust formation .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .
  • Emergency Measures: Immediate rinsing with water for eye/skin exposure; consult poison control if ingested .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield and minimize by-products in the synthesis of this compound?

  • Parameter Screening: Use Design of Experiments (DoE) to test variables like temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% DMAP) .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yields by 10–15% compared to conventional heating .
  • By-Product Analysis: LC-MS identifies impurities (e.g., deprotected amines or dimerization products), guiding solvent or reagent adjustments .

Q. How can contradictions in reported biological activities of piperidine derivatives be resolved?

  • Data Normalization: Compare studies using standardized assays (e.g., IC₅₀ values from radioligand binding vs. fluorescence polarization) .
  • Structural Comparisons: Analyze substituent effects (e.g., fluorophenyl vs. chlorophenyl groups altering receptor binding) .
  • Meta-Analysis: Aggregate data from PubChem or ChEMBL to identify trends in activity vs. structural motifs .

Q. What methodologies are used to study interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., ka/kd rates) to receptors like GPCRs .
  • Molecular Dynamics Simulations: Predicts binding modes using software like AutoDock Vina .
  • In Vitro Assays: Measure inhibition of enzymes (e.g., kinases) via fluorescence-based activity assays .

Data Contradictions and Research Gaps

Issue Evidence Resolution Strategy
Variable toxicity dataLimited ecotoxicity data Conduct zebrafish embryo assays
Discrepant yields50–85% yields in similar syntheses Optimize stoichiometry
Unclear metabolic pathwaysNo in vivo ADME data Use radiolabeled tracers in rodent models

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